

# Spectroscopic Analysis of 2-Phenoxyypyridine Derivatives: A Comparative Guide

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## Compound of Interest

Compound Name: 2-Phenoxyypyridine-3-carbonyl chloride

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This guide provides a comprehensive comparison of the spectroscopic properties of 2-phenoxyypyridine derivatives, a class of compounds with significant interest in medicinal chemistry due to their potential as anticancer agents. The following sections present a detailed analysis of their spectral data obtained through various analytical techniques, alongside the experimental protocols employed for these analyses.

## Introduction to 2-Phenoxyypyridine Derivatives

The 2-phenoxyypyridine scaffold is a key structural motif found in a variety of biologically active molecules. Derivatives of this parent compound have demonstrated a range of pharmacological activities, including potent anticancer effects. Understanding the structural and electronic properties of these derivatives is crucial for elucidating their mechanism of action and for the rational design of new, more effective therapeutic agents. Spectroscopic analysis provides an indispensable tool for characterizing these molecules and understanding their structure-activity relationships (SAR).

## Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for a selection of 2-phenoxyypyridine derivatives. This comparative presentation allows for a clear understanding of how different substituents on the phenoxy and pyridine rings influence the spectral properties.

## <sup>1</sup>H NMR Spectral Data (400 MHz, CDCl<sub>3</sub>)

Compound	Ar-H (ppm)	Py-H (ppm)	Other Protons (ppm)
2-Phenoxy-6-phenyl-4-(3,4,5-trimethoxyphenyl)pyridine	7.87 (dd, J = 8.0, 1.4 Hz, 2H), 7.36–7.27 (m, 5H), 7.17 (dd, J = 8.6, 0.9 Hz, 2H), 7.12 (dd, J = 11.5, 4.2 Hz, 1H), 6.75 (s, 2H)	7.54 (d, J = 1.1 Hz, 1H), 6.89 (d, J = 1.0 Hz, 1H)	3.84 (s, 6H, OCH <sub>3</sub> ), 3.82 (s, 3H, OCH <sub>3</sub> )
2-(4-Methoxyphenoxy)-6-phenyl-4-(3,4,5-trimethoxyphenyl)pyridine	7.85 (d, J = 8.2 Hz, 2H), 7.35-7.25 (m, 5H), 6.95 (d, J = 8.2 Hz, 2H), 6.73 (s, 2H)	7.51 (s, 1H), 6.85 (s, 1H)	3.85 (s, 6H, OCH <sub>3</sub> ), 3.83 (s, 3H, OCH <sub>3</sub> ), 3.79 (s, 3H, OCH <sub>3</sub> )
2-(4-Chlorophenoxy)-6-phenyl-4-(3,4,5-trimethoxyphenyl)pyridine	7.86 (d, J = 8.0 Hz, 2H), 7.38-7.28 (m, 7H), 6.76 (s, 2H)	7.55 (s, 1H), 6.91 (s, 1H)	3.85 (s, 6H, OCH <sub>3</sub> ), 3.83 (s, 3H, OCH <sub>3</sub> )

Note: Chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). Coupling constants (J) are reported in Hertz (Hz).[\[1\]](#)

## <sup>13</sup>C NMR Spectral Data (101 or 126 MHz, CDCl<sub>3</sub>)

Compound	Ar-C (ppm)	Py-C (ppm)	Other Carbons (ppm)
2-Phenoxy-6-phenyl-4-(3,4,5-trimethoxyphenyl)pyridine	154.38, 153.73, 139.05, 134.35, 129.54, 129.26, 128.70, 126.92, 124.45, 121.12, 104.44	163.92, 156.01, 153.26, 113.54, 107.61	61.04 (OCH <sub>3</sub> ), 56.36 (OCH <sub>3</sub> )
2-(4-Methoxyphenoxy)-6-phenyl-4-(3,4,5-trimethoxyphenyl)pyridine	156.21, 153.75, 147.12, 139.15, 134.41, 129.58, 128.73, 126.95, 122.34, 114.88, 104.49	164.12, 156.05, 153.31, 113.21, 107.45	61.05 (OCH <sub>3</sub> ), 56.38 (OCH <sub>3</sub> ), 55.65 (OCH <sub>3</sub> )
2-(4-Chlorophenoxy)-6-phenyl-4-(3,4,5-trimethoxyphenyl)pyridine	153.78, 152.89, 139.01, 134.29, 130.11, 129.61, 128.75, 126.98, 122.54, 104.51	163.85, 156.11, 153.45, 113.89, 107.82	61.06 (OCH <sub>3</sub> ), 56.39 (OCH <sub>3</sub> )

Note: Chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).[\[1\]](#)

## IR and UV-Vis Spectral Data

Compound	IR (cm <sup>-1</sup> )	UV-Vis λmax (nm)
2-Phenoxy pyridine	3060 (Ar-H), 1580 (C=N), 1480 (C=C), 1240 (C-O-C)	220, 265
Substituted Derivatives	Variations in C-H, C=N, C=C, and C-O-C stretching and bending frequencies depending on the nature and position of substituents.	Shifts in λmax and changes in molar absorptivity are observed upon substitution, reflecting alterations in the electronic structure.

Note: IR data is indicative of characteristic functional group vibrations. UV-Vis data shows electronic transition absorption maxima.

## Mass Spectrometry Data

Compound	Molecular Ion (m/z)	Key Fragmentation Peaks (m/z)
2-Phenoxy-6-phenyl-4-(3,4,5-trimethoxyphenyl)pyridine	414.1687 [M+H] <sup>+</sup>	Fragments corresponding to the loss of methoxy groups, cleavage of the ether linkage, and fragmentation of the pyridine and phenyl rings.
2-(4-Methoxyphenoxy)-6-phenyl-4-(3,4,5-trimethoxyphenyl)pyridine	444.1792 [M+H] <sup>+</sup>	Similar fragmentation patterns with additional fragments related to the methoxy-substituted phenoxy group.
2-(4-Chlorophenoxy)-6-phenyl-4-(3,4,5-trimethoxyphenyl)pyridine	448.1298 [M+H] <sup>+</sup>	Characteristic isotopic pattern for chlorine-containing fragments is observed.

Note: High-resolution mass spectrometry (HRMS) data provides accurate mass measurements for molecular formula confirmation.[\[1\]](#)

## Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of 2-phenoxy pyridine derivatives.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A 400 MHz or higher field NMR spectrometer.
- Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing tetramethylsilane (TMS) as an internal standard.

- $^1\text{H}$  NMR: Proton NMR spectra are recorded with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in ppm relative to TMS ( $\delta$  0.00).
- $^{13}\text{C}$  NMR: Carbon-13 NMR spectra are acquired using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent peak of  $\text{CDCl}_3$  ( $\delta$  77.16).

## Infrared (IR) Spectroscopy

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Sample Preparation: For solid samples, a small amount of the compound is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. For liquid or low-melting solid samples, a thin film is prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
- Data Acquisition: The spectrum is recorded over the range of 4000-400  $\text{cm}^{-1}$ .

## Ultraviolet-Visible (UV-Vis) Spectroscopy

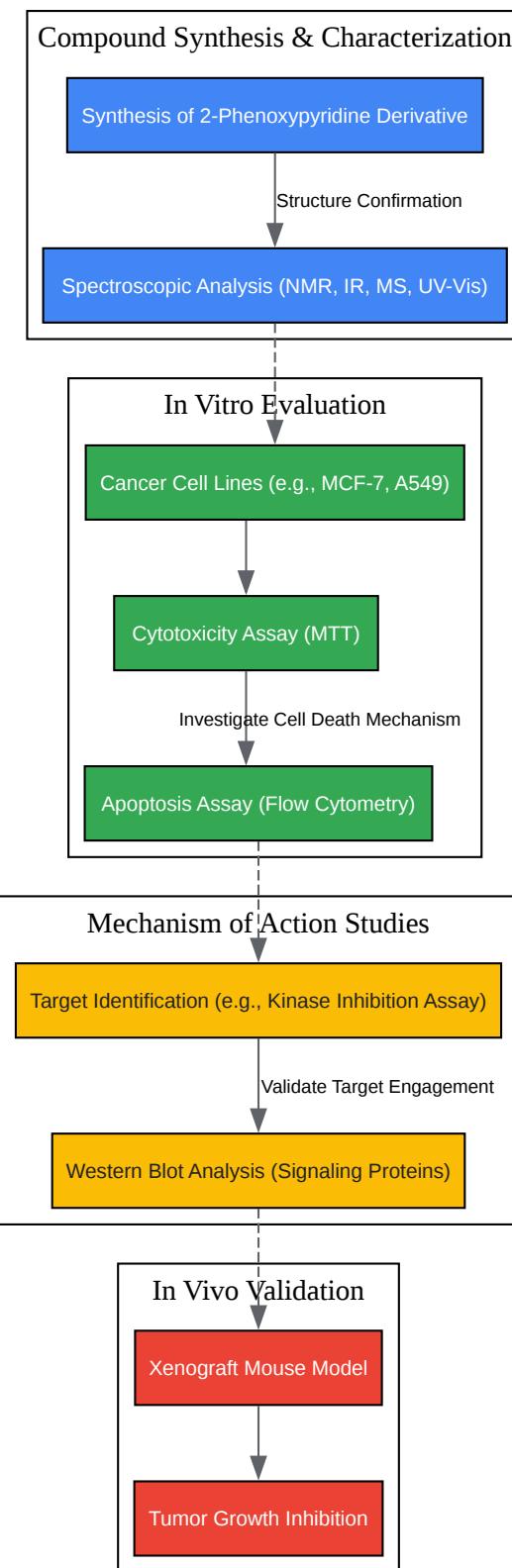
- Instrumentation: A dual-beam UV-Vis spectrophotometer.
- Sample Preparation: A dilute solution of the compound (typically  $10^{-4}$  to  $10^{-6}$  M) is prepared in a suitable UV-grade solvent (e.g., ethanol, methanol, or acetonitrile).
- Data Acquisition: The absorbance spectrum is recorded over a wavelength range of approximately 200-800 nm.

## Mass Spectrometry (MS)

- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
- Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1  $\mu\text{g/mL}$ ) and introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.
- Data Acquisition: Mass spectra are acquired in positive or negative ion mode over a relevant mass-to-charge ( $m/z$ ) range.

## Visualizing Structure-Activity Relationships

The biological activity of 2-phenoxyypyridine derivatives, particularly their anticancer properties, is often linked to their ability to interact with specific cellular signaling pathways. The following diagram illustrates a hypothetical workflow for investigating the anticancer mechanism of a novel 2-phenoxyypyridine derivative.



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Caption: Workflow for Anticancer Drug Discovery with 2-Phenoxyypyridine Derivatives.

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## References

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DOI:10.1039/D0RA09994E [pubs.rsc.org]
- To cite this document: BenchChem. [Spectroscopic Analysis of 2-Phenoxy-pyridine Derivatives: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1350575#spectroscopic-analysis-of-2-phenoxy-pyridine-derivatives>]

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